molecular formula C12H7Cl3O2 B12677574 Phenoxyphenol trichloro deriv. CAS No. 51013-27-5

Phenoxyphenol trichloro deriv.

Cat. No.: B12677574
CAS No.: 51013-27-5
M. Wt: 289.5 g/mol
InChI Key: AQBVQIIKUDISJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyphenol trichloro derivative typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base, such as potassium hydroxide, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the electrophilic carbon of 2,4-dichlorophenol, resulting in the formation of the trichloro derivative.

Industrial Production Methods

Industrial production of phenoxyphenol trichloro derivative often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 80°C, and the product is isolated through distillation and recrystallization processes to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Phenoxyphenol trichloro derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The antibacterial action of phenoxyphenol trichloro derivative involves the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. The compound targets enoyl-acyl carrier protein reductase, an essential enzyme in the fatty acid synthesis pathway, leading to the inhibition of bacterial growth and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenoxyphenol trichloro derivative stands out due to its high efficacy against a broad spectrum of bacteria and its stability in various formulations. Its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis makes it a valuable compound in both medical and industrial applications .

Properties

CAS No.

51013-27-5

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

3,4,5-trichloro-2-phenoxyphenol

InChI

InChI=1S/C12H7Cl3O2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h1-6,16H

InChI Key

AQBVQIIKUDISJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2O)Cl)Cl)Cl

Origin of Product

United States

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